
5-dehydro-2-deoxy-D-gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-dehydro-2-deoxy-D-gluconate is a ketoaldonate. It derives from a D-gluconate.
Applications De Recherche Scientifique
Biocatalytic Synthesis
5-Dehydro-2-deoxy-D-gluconate, also known as 2-keto-3-deoxy-d-gluconate (KDG), can be efficiently produced through biocatalytic synthesis. A notable study by Matsubara et al. (2014) demonstrated a one-step biocatalytic procedure using recombinant gluconate dehydratase from Thermoproteus tenax. This method showed complete conversion of D-gluconate to stereochemically pure D-KDG with about 90% yield, emphasizing its economic and efficiency advantages in producing KDG for research in bacterial polysaccharides and cell wall components (Matsubara et al., 2014).
Dehydrogenation of Saccharides
Kulhánek et al. (2008) explored the biochemical dehydrogenation of saccharides, including the conversion of 2-deoxy-D-glucose to 2-deoxy-d-gluconate. This process involved fermentation with Pseudomonas aeruginosa, yielding significant amounts of barium 2-deoxy-d-gluconate, demonstrating an efficient pathway to synthesize 2-deoxy-d-gluconate derivatives (Kulhánek et al., 2008).
Electrochemical Oxidation Studies
The electrochemical oxidation of D-glucose, which results in intermediates like KDG, has been investigated. For instance, Beden et al. (1996) utilized in situ reflectance infrared spectroscopic techniques to study the electrooxidation process of D-glucose at platinum electrodes in an alkaline medium. Their findings contribute to the understanding of reactive intermediates in the oxidation process, relevant to studies involving KDG (Beden et al., 1996).
Mutant Strains for Efficient Production
Research by Elfari et al. (2005) on Gluconobacter oxydans demonstrated the mutant strain's capability to convert glucose almost quantitatively to 5-keto-d-gluconic acid, an important step in the production of this compound. This study is significant for developing efficient industrial processes for the production of such compounds (Elfari et al., 2005).
Propriétés
Formule moléculaire |
C6H9O6- |
|---|---|
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1 |
Clé InChI |
UCYNJPYWOSFBAT-CVYQJGLWSA-M |
SMILES isomérique |
C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
SMILES canonique |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)
![6-Formyl-10-isopropyl-3,7a,12-trimethyl-1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydrocyclopenta[4,5]cycloocta[1,2-f]inden-2-yl pentopyranoside](/img/structure/B1234235.png)
![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
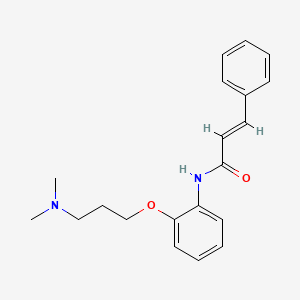

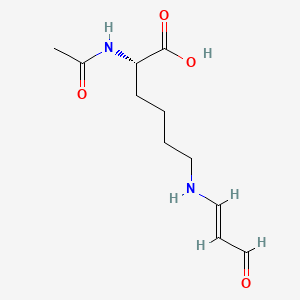
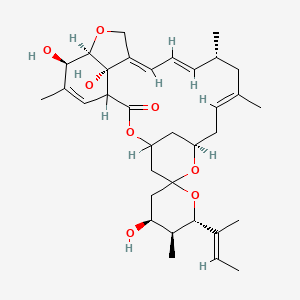
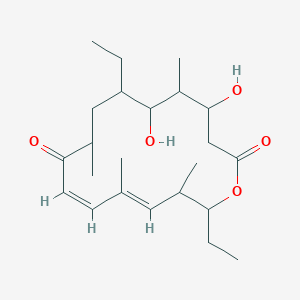
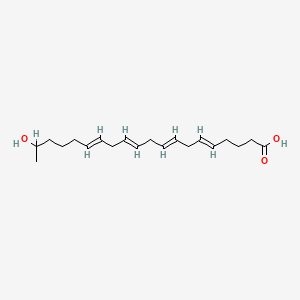
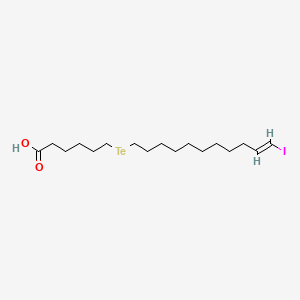
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)
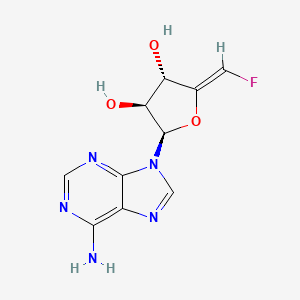
![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)